molecular formula C5H8N2OS B039623 2-Amino-1-(thiazol-4-yl)ethanol CAS No. 113732-76-6

2-Amino-1-(thiazol-4-yl)ethanol

Cat. No. B039623
CAS RN: 113732-76-6
M. Wt: 144.2 g/mol
InChI Key: FETUKTSGBFOXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(thiazol-4-yl)ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of thiazole and contains an amino group and a hydroxyl group.

Scientific Research Applications

2-Amino-1-(thiazol-4-yl)ethanol has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to possess antifungal, antibacterial, and antitumor properties. It has also been investigated for its potential use as a chiral building block in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 2-Amino-1-(thiazol-4-yl)ethanol is not fully understood. However, studies have suggested that the compound exerts its antimicrobial and antitumor effects by inhibiting the activity of enzymes involved in DNA replication and cell division.
Biochemical and physiological effects:
Studies have shown that 2-Amino-1-(thiazol-4-yl)ethanol exhibits low toxicity and does not cause any significant adverse effects on the body. However, it has been reported to cause mild irritation to the skin and eyes upon contact.

Advantages and Limitations for Lab Experiments

2-Amino-1-(thiazol-4-yl)ethanol is a versatile compound that can be used in a wide range of laboratory experiments. Its high purity and good yields make it an ideal candidate for use in various synthetic reactions. However, its limited solubility in water and other common solvents can pose a challenge in some experiments.

Future Directions

There are several potential future directions for research on 2-Amino-1-(thiazol-4-yl)ethanol. One area of interest is the development of new synthetic methods for the compound that can improve its yield and purity. Another area of research is the investigation of its potential as a chiral building block in the synthesis of novel biologically active compounds. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the pharmaceutical industry.
In conclusion, 2-Amino-1-(thiazol-4-yl)ethanol is a promising compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of new drugs and other biologically active compounds.

Synthesis Methods

The synthesis of 2-Amino-1-(thiazol-4-yl)ethanol can be achieved by reacting 2-chloroethanol with thiosemicarbazide, followed by cyclization with potassium hydroxide. The resulting product is then treated with sodium hydroxide to obtain 2-Amino-1-(thiazol-4-yl)ethanol. This method has been reported to yield high purity and good yields of the compound.

properties

CAS RN

113732-76-6

Product Name

2-Amino-1-(thiazol-4-yl)ethanol

Molecular Formula

C5H8N2OS

Molecular Weight

144.2 g/mol

IUPAC Name

2-amino-1-(1,3-thiazol-4-yl)ethanol

InChI

InChI=1S/C5H8N2OS/c6-1-5(8)4-2-9-3-7-4/h2-3,5,8H,1,6H2

InChI Key

FETUKTSGBFOXNJ-UHFFFAOYSA-N

SMILES

C1=C(N=CS1)C(CN)O

Canonical SMILES

C1=C(N=CS1)C(CN)O

synonyms

4-Thiazolemethanol, -alpha--(aminomethyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.